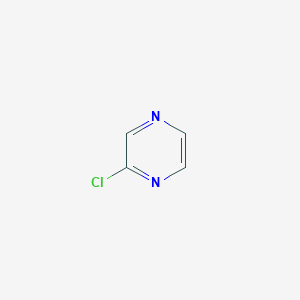

2-Chloropyrazine

Vue d'ensemble

Description

L'élimusertib est un inhibiteur de petite molécule de la protéine ataxie télangiectasie et Rad3-related (ATR). Il est actuellement testé cliniquement dans diverses entités cancéreuses chez les adultes et les enfants. L'élimusertib a montré une activité antitumorale préclinique prometteuse, en particulier dans les modèles de tumeurs solides pédiatriques .

Applications De Recherche Scientifique

Elimusertib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study ATR inhibition and its effects on DNA damage response pathways.

Biology: Investigated for its role in modulating cellular responses to DNA damage and replication stress.

Medicine: Being tested in clinical trials for its potential to treat various cancers, including pediatric solid tumors and lymphomas

Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting ATR-related pathways

Mécanisme D'action

Target of Action

2-Chloropyrazine, also known as Chloropyrazine, is a nitrogen-containing heterocyclic compound .

Mode of Action

It is known that nitrogen-containing heterocyclic compounds play a key role in drug production . .

Biochemical Pathways

Nitrogen-containing heterocyclic compounds like this compound are known to be involved in various biological activities . .

Pharmacokinetics

An analytical method involving the conversion of a parent drug to this compound has been used in pharmacokinetic evaluations . .

Result of Action

As a nitrogen-containing heterocyclic compound, it is likely to have various biological activities . .

Analyse Biochimique

Biochemical Properties

Chloropyrazine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used in the synthesis of benzothiazepine derivatives, which have shown significant antitubercular activities . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

Chloropyrazine can have various effects on cells and cellular processes. For example, certain derivatives of chloropyrazine have shown cytotoxic activities, indicating that they can influence cell function . This could potentially involve impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of chloropyrazine is complex and depends on the specific biochemical context. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of chloropyrazine can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of chloropyrazine can vary with different dosages in animal models. Studies have shown that certain derivatives of chloropyrazine can have toxic or adverse effects at high doses .

Metabolic Pathways

Chloropyrazine is involved in various metabolic pathways. It can interact with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Chloropyrazine can be transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of chloropyrazine and its effects on activity or function can vary depending on the specific biochemical context. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La synthèse de l'élimusertib implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage ultérieur dans des conditions de réaction spécifiques. Les méthodes de production industrielle de l'élimusertib sont propriétaires et impliquent des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les voies de synthèse détaillées et les conditions de réaction sont généralement divulguées dans la littérature brevetée et les publications scientifiques .

Analyse Des Réactions Chimiques

L'élimusertib subit diverses réactions chimiques, notamment :

Oxydation : L'élimusertib peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'élimusertib, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : L'élimusertib peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres pour créer des analogues ayant des propriétés différentes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

L'élimusertib a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition de l'ATR et ses effets sur les voies de réponse aux dommages de l'ADN.

Biologie : Investigated for its role in modulating cellular responses to DNA damage and replication stress.

Médecine : En cours d'essai clinique pour son potentiel à traiter divers cancers, notamment les tumeurs solides pédiatriques et les lymphomes

Industrie : Utilisé dans le développement de nouvelles stratégies thérapeutiques et formulations de médicaments ciblant les voies liées à l'ATR

5. Mécanisme d'action

L'élimusertib exerce ses effets en inhibant sélectivement l'activité de la kinase ATR. L'ATR est un composant essentiel de la machinerie de réponse aux dommages de l'ADN, et son inhibition conduit à l'accumulation de dommages de l'ADN dans les cellules cancéreuses. Cela entraîne un arrêt du cycle cellulaire et une apoptose, en particulier dans les cellules présentant des niveaux élevés de stress de réplication ou des déficiences de réparation de l'ADN .

Comparaison Avec Des Composés Similaires

L'élimusertib est unique parmi les inhibiteurs de l'ATR en raison de sa forte sélectivité et de sa puissance. Des composés similaires incluent :

Ceralasertib : Un autre inhibiteur de l'ATR avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.

Berzosertib : Un inhibiteur de l'ATR avec un comportement pharmacocinétique distinct et des applications cliniques

L'élimusertib se distingue par sa forte activité antitumorale préclinique et son potentiel d'utilisation clinique dans les cancers pédiatriques .

Propriétés

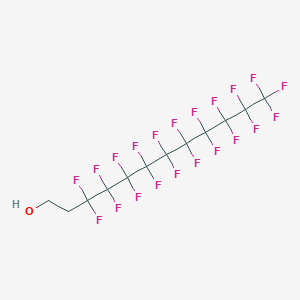

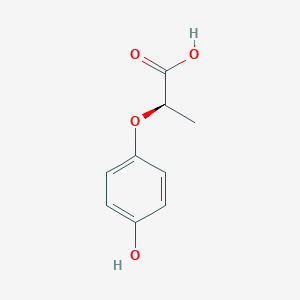

IUPAC Name |

2-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELVZYOEQVJIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065779 | |

| Record name | Chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14508-49-7 | |

| Record name | Chloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14508-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014508497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-chloropyrazine?

A1: The molecular formula of this compound is C4H3ClN2, and its molecular weight is 126.55 g/mol. []

Q2: How can this compound be synthesized?

A2: this compound can be synthesized through various methods. One approach involves reacting this compound 1-oxide with refluxing phosphoryl chloride in the presence of an amine. [] Another method utilizes the reaction of 3-substituted pyrazine 1-oxides with chloroacetyl chloride instead of phosphoryl chloride to yield 6-substituted 2-chloropyrazines. []

Q3: What spectroscopic data can be used to characterize this compound and its derivatives?

A3: Researchers frequently utilize 1H NMR, 13C NMR, IR, and mass spectrometry to confirm the structures of this compound and its derivatives. [, , ]

Q4: How does the chlorine atom in chloropyrazines influence their reactivity?

A4: The chlorine atom in chloropyrazines serves as a key site for nucleophilic substitution reactions. This reactivity enables the introduction of various functional groups, leading to diverse pyrazine derivatives. For instance, reactions with sodium methoxide, sodium benzyl oxide, and sodium azide are reported. [, ]

Q5: Can chloropyrazines undergo cross-coupling reactions?

A5: Yes, chloropyrazines are highly amenable to palladium-catalyzed cross-coupling reactions. This enables the formation of new C-C bonds by reacting with various substrates like ethylenes, acetylenes, and aromatic heterocycles. [, , , , ]

Q6: What is the role of palladium catalysts in cross-coupling reactions involving chloropyrazines?

A6: Palladium catalysts facilitate the formation of a carbon-palladium bond with chloropyrazines, enabling subsequent reactions with various coupling partners like acetylenes. The choice of palladium catalyst can influence the reaction outcome. For example, tetrakis(triphenylphosphine) palladium effectively catalyzes reactions with chloro-alkylpyrazines, while a combination of bis(triphenylphosphine) palladium dichloride and copper(I) iodide is preferred for chloro-phenylpyrazines. []

Q7: What type of products are obtained from the palladium-catalyzed cross-coupling of chloropyrazines with acetylenes?

A7: The reaction leads to the formation of alkynylpyrazines. Interestingly, when 3-chloropyrazine 1-oxide reacts with 1-hexyne, both the expected 3-(1-hexynyl)pyrazine 1-oxide and the codimerization product, 3-(2-butyl-1-octen-3-ynyl)pyrazine 1-oxide, are observed. []

Q8: Can chloropyrazines be used as ligands in coordination compounds?

A8: Yes, chloropyrazines can act as N-donor ligands in coordination compounds with various transition metals, including zinc, nickel, manganese, cadmium, and copper. The resulting complexes exhibit diverse structural motifs and potential applications in materials chemistry. [, , , , , , , ]

Q9: What structural features are observed in cadmium halide coordination polymers containing this compound or 2-methylpyrazine?

A9: Both ligands form similar one-dimensional chain structures where cadmium cations, octahedrally coordinated by two N-donor ligands and four halides, are linked by bridging halide anions. Interestingly, the 2-methylpyrazine complexes exhibit thermal reactivity, transforming into ligand-deficient species upon heating, whereas the this compound analogues do not. []

Q10: Have any computational studies been conducted on chloropyrazine derivatives?

A10: Yes, computational studies, including molecular docking, have been employed to investigate the potential binding interactions of chloropyrazine derivatives with biological targets. For example, docking studies of a chloropyrazine-tethered pyrimidine derivative against dihydrofolate reductase (DHFR) revealed favorable binding interactions, suggesting its potential as an antiproliferative agent. []

Q11: How do structural modifications of chloropyrazines affect their biological activity?

A11: Structural modifications significantly influence the biological activities of chloropyrazine derivatives. For instance, introducing various substituents on the pyrazine ring, such as benzylamino groups, can modulate their antimycobacterial activity. [] Furthermore, incorporating chloropyrazine into larger frameworks, such as pyrimidine derivatives, can lead to potent antimicrobial and antiproliferative agents. []

Q12: How was the stability of a potential drug candidate containing chloropyrazine assessed?

A12: A stability-indicating UPLC method was developed and validated according to ICH guidelines to assess the stability of a novel epithelial sodium channel blocker, N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate. This method ensures specificity, linearity, accuracy, precision, and robustness in quantifying the drug and detecting potential degradation products under various stress conditions. []

Q13: What is the in vivo efficacy of sulfachloropyrazine against coccidial infections in chickens?

A13: Studies have demonstrated that sulfachloropyrazine effectively suppresses oocyst discharge in chickens infected with Eimeria tenella and Eimeria acervulina. Notably, its anticoccidial activity surpasses that of sulfadimethoxine. Administering sulfachloropyrazine at different stages of Eimeria tenella infection revealed that treatment during schizogony completely suppressed the parasite. []

Q14: Which pyrazine derivative showed promising anti-tuberculosis activity?

A14: Among a series of synthesized pyrazinecarboxamides, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) exhibited potent anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv with an MIC of 6 µM. Importantly, this compound demonstrated low cytotoxicity in the HepG2 cell line, indicating a favorable safety profile. []

Q15: Are there any known toxicity concerns associated with chloropyrazine derivatives?

A15: While specific toxicity data for chloropyrazine itself is limited within the provided research, studies on its derivatives highlight potential concerns. For instance, pyrazine diazohydroxide (PZDH), metabolized to this compound, exhibited dose-limiting thrombocytopenia and neutropenia in a phase I clinical trial. [] Additionally, some amiloride analogs, structurally similar to chloropyrazine, demonstrated cytotoxicity and inhibition of protein synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

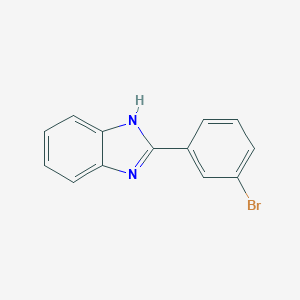

![2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B57746.png)

![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)